amine](/img/structure/B13606775.png)
[2-(Isoquinolin-5-yl)ethyl](methyl)amine
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Overview
Description
2-(Isoquinolin-5-yl)ethylamine is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound that is structurally similar to quinoline. Isoquinoline derivatives are known for their wide range of biological activities and are important components in many biologically active products .
Preparation Methods
The synthesis of 2-(Isoquinolin-5-yl)ethylamine can be achieved through various methods. Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Chemical Reactions Analysis
2-(Isoquinolin-5-yl)ethylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids or bases, metal catalysts, and oxidizing or reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-(Isoquinolin-5-yl)ethylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various isoquinoline derivatives . In biology and medicine, isoquinoline derivatives are known for their anticancer, antimalarial, and antimicrobial activities . They are also used in the development of drugs targeting the PI3K/AKT/mTOR pathway, which is involved in multiple cancers . In industry, isoquinoline derivatives are used in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-5-yl)ethylamine involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives can act as inhibitors of enzymes or receptors involved in various biological processes . In the case of anticancer activity, they may inhibit the PI3K/AKT/mTOR pathway, leading to apoptosis and reduced cell proliferation . The specific molecular targets and pathways involved depend on the particular isoquinoline derivative and its intended application .
Comparison with Similar Compounds
2-(Isoquinolin-5-yl)ethylamine can be compared with other similar compounds, such as quinoline and its derivatives. While both isoquinoline and quinoline are benzopyridines, isoquinoline derivatives are known for their unique biological activities and structural diversity . Similar compounds include 1-benzylisoquinoline, which is the structural backbone of many naturally occurring alkaloids such as papaverine . The uniqueness of 2-(Isoquinolin-5-yl)ethylamine lies in its specific structure and the wide range of applications it offers in various fields .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Isoquinolin-5-yl)ethylamine, and how do reaction conditions influence yield?
- Methodology :
- Multi-step synthesis : Begin with isoquinoline derivatives (e.g., 5-substituted isoquinoline) and introduce the ethylmethylamine moiety via nucleophilic substitution or reductive amination. For example, coupling 5-iodoisoquinoline with ethylmethylamine using a palladium catalyst under inert conditions .
- One-pot reactions : Optimize solvent systems (e.g., DMF or ethanol) and temperature (60–80°C) to reduce intermediates and improve efficiency .
- Key considerations : Monitor purity via HPLC and adjust stoichiometry to minimize byproducts (e.g., dimerization).
Q. How can researchers characterize the physicochemical properties of 2-(Isoquinolin-5-yl)ethylamine?
- Analytical techniques :
- Spectroscopy : Use 1H-NMR (δ 2.5–3.5 ppm for methyl/ethyl groups) and 13C-NMR to confirm backbone structure .
- Mass spectrometry : Confirm molecular weight (calculated m/z 200.28 for C12H14N2) with ESI-MS .
- Chromatography : Assess purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., anti-cancer vs. neuroprotective effects) be resolved experimentally?
- Strategies :
- Dose-response studies : Test across a wide concentration range (nM to μM) to identify therapeutic windows and off-target effects .
- Assay validation : Compare results across multiple models (e.g., in vitro cell lines vs. ex vivo tissue assays) to rule out model-specific artifacts .
- Mechanistic profiling : Use siRNA knockdown or CRISPR-edited cells to isolate target pathways (e.g., apoptosis vs. kinase inhibition) .
Q. What computational approaches predict the binding affinity of 2-(Isoquinolin-5-yl)ethylamine with monoamine transporters?
- In silico methods :
- Molecular docking : Use AutoDock Vina with crystal structures of serotonin/dopamine transporters (PDB IDs: 5I6X, 6M9L) to map binding pockets .
- QSAR modeling : Train models on datasets of amine-containing compounds to correlate substituent effects (e.g., isoquinoline ring position) with activity .
- MD simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess stability of predicted interactions .
Q. Methodological Notes
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-isoquinolin-5-yl-N-methylethanamine |
InChI |
InChI=1S/C12H14N2/c1-13-7-5-10-3-2-4-11-9-14-8-6-12(10)11/h2-4,6,8-9,13H,5,7H2,1H3 |
InChI Key |
FRXVLKJEJOKLQA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
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